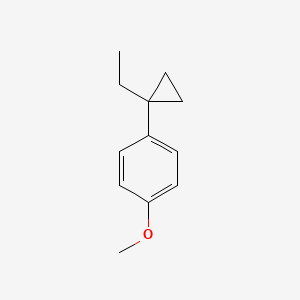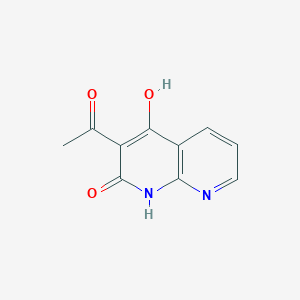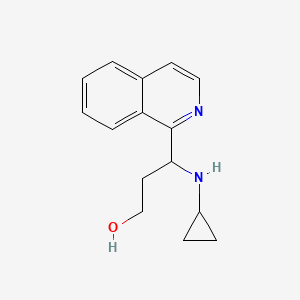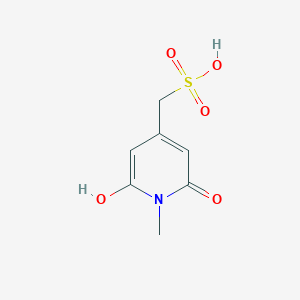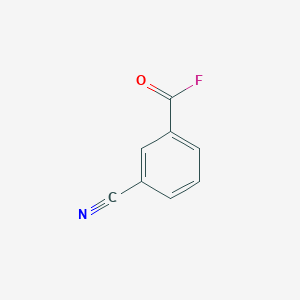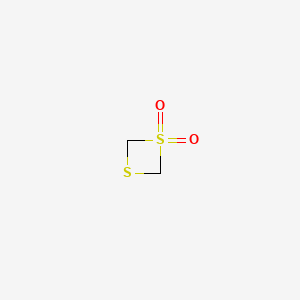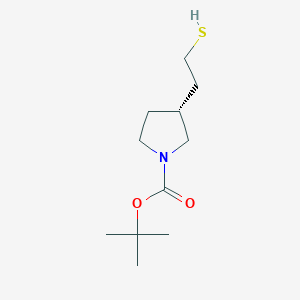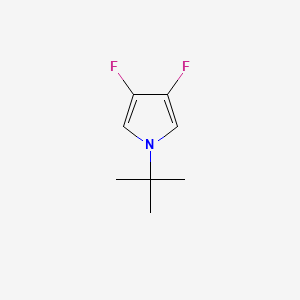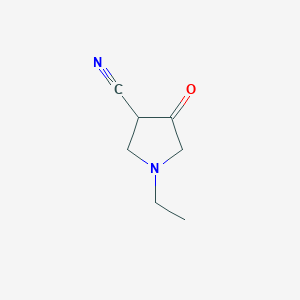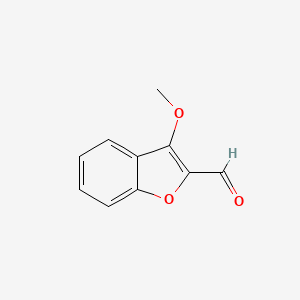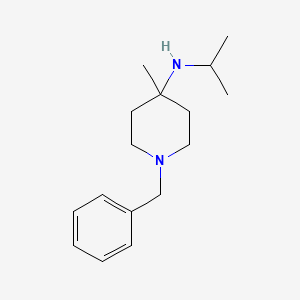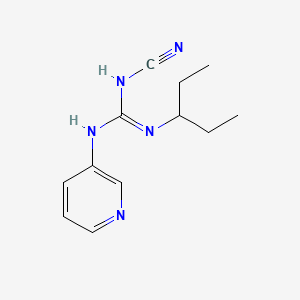![molecular formula C15H10Cl2N2O3S B13952810 2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes both chloro and carbamothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzoic acid with 4-chlorobenzoyl isothiocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: The carbamothioyl group can participate in condensation reactions with other compounds, forming new chemical bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-({[(4-chlorophenyl)sulfamoyl]amino)benzoic acid: A similar compound with a sulfamoyl group instead of a carbamothioyl group.
2-Chloro-4,5-difluorobenzoic acid: A related compound with fluorine substituents.
Uniqueness
2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of chloro and carbamothioyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C15H10Cl2N2O3S |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
2-chloro-5-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-9-3-1-8(2-4-9)13(20)19-15(23)18-10-5-6-12(17)11(7-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
Clave InChI |
ZKFAVYKEPFECDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


